![molecular formula C28H27FN6O2 B2551648 8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 886910-85-6](/img/no-structure.png)
8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione
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Description
8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C28H27FN6O2 and its molecular weight is 498.562. The purity is usually 95%.
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Scientific Research Applications
Luminescent Properties and Photo-induced Electron Transfer
Research on naphthalimide derivatives with piperazine substituents, similar in structure to the compound , has shown significant insights into their luminescent properties and photo-induced electron transfer mechanisms. The fluorescence of these compounds can be quenched through a photo-induced electron transfer process from the alkylated amine donor to the naphthalimide moiety, highlighting their potential as pH probes and in the development of fluorescent materials (Gan et al., 2003).
Synthesis and Characterization of Derivatives
The synthesis and characterization of new derivatives of naphthalene and tetracyclic diazaquinone highlight the chemical versatility and potential for creating novel compounds with specific properties. These studies lay the groundwork for further exploration of their applications in materials science and biochemistry (Abdassalam et al., 2019).
Antimicrobial and Antituberculosis Activity
Purine connected piperazine derivatives have been synthesized and evaluated for their potent inhibitory activity against Mycobacterium tuberculosis. This research not only provides insights into the design of new antituberculosis agents but also highlights the potential therapeutic applications of purine-piperazine linked compounds (Konduri et al., 2020).
Photophysical Properties and Solvatochromism
The study of naphthalene-1,8-dicarboxylic acid derivatives, related to the core structure of the compound , reveals their photophysical properties and solvatochromism. These findings are crucial for developing new fluorescent bioactive compounds and for applications in bio-imaging studies (Nicolescu et al., 2020).
Antiviral Activity
Diketopiperazine derivatives from marine-derived actinomycetes have shown modest to potent antiviral activity against the influenza A (H1N1) virus. This research demonstrates the potential of marine-derived compounds in the development of new antiviral agents and highlights the importance of natural products in drug discovery (Wang et al., 2013).
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the introduction of the fluorobenzyl and naphthalen-1-ylmethyl groups onto a purine scaffold. The piperazine moiety is then added to the purine scaffold to form the final compound.", "Starting Materials": [ "2,6-dioxo-3-methyl-1,2,3,6-tetrahydropurine", "2-fluorobenzylamine", "1-bromonaphthalene", "piperazine", "potassium carbonate", "N,N-dimethylformamide (DMF)", "acetonitrile", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: 2,6-dioxo-3-methyl-1,2,3,6-tetrahydropurine is reacted with 1-bromonaphthalene in the presence of potassium carbonate and DMF to form 7-(naphthalen-1-ylmethyl)-2,6-dioxo-3-methyl-1,2,3,6-tetrahydropurine.", "Step 2: 7-(naphthalen-1-ylmethyl)-2,6-dioxo-3-methyl-1,2,3,6-tetrahydropurine is reacted with 2-fluorobenzylamine in the presence of acetonitrile and sodium hydroxide to form 8-(4-(2-fluorobenzyl)naphthalen-1-ylmethyl)-2,6-dioxo-3-methyl-1,2,3,6-tetrahydropurine.", "Step 3: 8-(4-(2-fluorobenzyl)naphthalen-1-ylmethyl)-2,6-dioxo-3-methyl-1,2,3,6-tetrahydropurine is reacted with piperazine in the presence of DMF to form 8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione.", "Step 4: The final compound is purified by recrystallization from diethyl ether and water." ] } | |
CAS RN |
886910-85-6 |
Molecular Formula |
C28H27FN6O2 |
Molecular Weight |
498.562 |
IUPAC Name |
8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C28H27FN6O2/c1-32-25-24(26(36)31-28(32)37)35(18-20-10-6-9-19-7-2-4-11-22(19)20)27(30-25)34-15-13-33(14-16-34)17-21-8-3-5-12-23(21)29/h2-12H,13-18H2,1H3,(H,31,36,37) |
InChI Key |
IBSMNOAPDKSDRO-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4F)CC5=CC=CC6=CC=CC=C65 |
solubility |
not available |
Origin of Product |
United States |
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